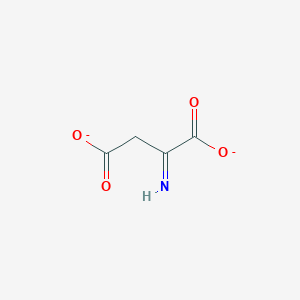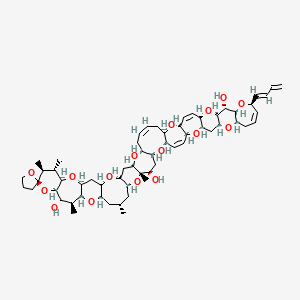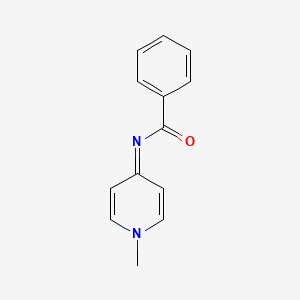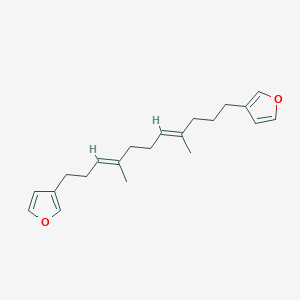
Lactate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le lactate de potassium est un composé chimique de formule KC₃H₅O₃. Il s'agit du sel de potassium de l'acide lactique et se présente sous la forme d'une suspension liquide sirupeuse, hygroscopique et transparente, contenant généralement 60 % de solides . Le this compound est largement utilisé dans l'industrie alimentaire comme conservateur et exhausteur de goût, ainsi que dans diverses applications industrielles.
Applications De Recherche Scientifique
Potassium lactate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a source of lactate ions in analytical chemistry.
Biology:
- Employed in cell culture media to provide a source of potassium and lactate.
- Used in studies involving metabolic pathways and energy production.
Medicine:
- Utilized in intravenous solutions to treat electrolyte imbalances.
- Investigated for its potential role in cardiovascular health and metabolic disorders .
Industry:
- Commonly used in the food industry as a preservative and flavor enhancer.
- Applied in the production of biodegradable plastics and other environmentally friendly materials .
Mécanisme D'action
Target of Action
Potassium lactate, the potassium salt of lactic acid, primarily targets potassium channels in cells . It is also known to have a broad antimicrobial action, making it effective at inhibiting most spoilage and pathogenic bacteria .
Mode of Action
Potassium lactate interacts with its targets by activating ATP-sensitive potassium channels . This activation can interfere with ATP production by inhibiting glycolysis . Furthermore, potassium lactate has been found to have a broad antimicrobial action, which is particularly useful in food safety as it helps inhibit the growth of bacteria .
Biochemical Pathways
The biochemical pathways affected by potassium lactate are primarily related to energy metabolism and signal transduction during immune and inflammatory responses . Lactate, the base component of potassium lactate, plays an indispensable role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Result of Action
The action of potassium lactate results in several molecular and cellular effects. In T cells, lactate causes the cells to produce higher amounts of the proinflammatory cytokine IL-17 and triggers loss of cytolytic activity .
Action Environment
The action, efficacy, and stability of potassium lactate can be influenced by environmental factors. For instance, in meat and poultry products, potassium lactate is used to extend shelf life and increase food safety . It has been found that the use of potassium lactate in traditional meat products like salami enables a 30% sodium chloride reduction without compromising the product quality and antimicrobial benefits of high sodium chloride concentration .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le lactate de potassium est produit en neutralisant l'acide lactique avec de l'hydroxyde de potassium. La réaction peut être représentée comme suit :
CH3CH(OH)COOH+KOH→KC3H5O3+H2O
L'acide lactique, qui est fermenté à partir d'une source de sucre, réagit avec l'hydroxyde de potassium pour former du this compound et de l'eau {_svg_2}.
Méthodes de Production Industrielle : Dans les milieux industriels, l'acide lactique est généralement produit par fermentation de glucides tels que le glucose ou le saccharose. L'acide lactique est ensuite purifié et neutralisé avec de l'hydroxyde de potassium pour produire du this compound. La solution obtenue peut être concentrée pour contenir jusqu'à 78 % de solides .
Analyse Des Réactions Chimiques
Types de Réactions : Le lactate de potassium subit principalement des réactions acide-base en raison de sa nature de sel d'un acide faible et d'une base forte. Il peut également participer à des réactions d'estérification lorsqu'il est réagi avec des alcools en présence d'un catalyseur acide.
Réactifs et Conditions Communes :
Réactions Acide-Base : Le this compound peut réagir avec des acides forts pour former de l'acide lactique et le sel de potassium correspondant.
Estérification : En présence d'un catalyseur acide, le this compound peut réagir avec des alcools pour former des esters de lactate.
Principaux Produits Formés :
Acide Lactique : Lorsque le this compound réagit avec des acides forts.
Esters de Lactate : Lorsque le this compound subit une estérification avec des alcools.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie :
- Utilisé comme agent tampon dans diverses réactions chimiques.
- Agit comme source d'ions lactate en chimie analytique.
Biologie :
- Employé dans les milieux de culture cellulaire pour fournir une source de potassium et de lactate.
- Utilisé dans des études portant sur les voies métaboliques et la production d'énergie.
Médecine :
- Utilisé dans les solutions intraveineuses pour traiter les déséquilibres électrolytiques.
- Étudié pour son rôle potentiel dans la santé cardiovasculaire et les troubles métaboliques .
Industrie :
- Fréquemment utilisé dans l'industrie alimentaire comme conservateur et exhausteur de goût.
- Appliqué dans la production de plastiques biodégradables et d'autres matériaux écologiques .
5. Mécanisme d'Action
Le this compound exerce ses effets principalement par son rôle de source d'ions lactate et d'ions potassium. Les ions lactate sont métabolisés en dioxyde de carbone et en eau, ce qui nécessite la consommation de cations hydrogène, produisant ainsi un effet alcalinisant métabolique . Les ions potassium jouent un rôle crucial dans le maintien de la fonction cellulaire, la transmission nerveuse et la contraction musculaire.
Composés Similaires :
Lactate de Sodium : Sel de sodium de l'acide lactique, utilisé de manière similaire dans la conservation des aliments et les applications médicales.
Lactate de Calcium : Sel de calcium de l'acide lactique, utilisé comme additif alimentaire et dans les suppléments de calcium.
Lactate de Magnésium : Sel de magnésium de l'acide lactique, utilisé comme complément alimentaire et dans les traitements médicaux.
Unicité du this compound : Le this compound est unique en sa capacité à fournir à la fois des ions potassium et des ions lactate, ce qui le rend particulièrement précieux dans les applications où les deux ions sont nécessaires. Sa nature hygroscopique et sa haute solubilité en font également un conservateur et un exhausteur de goût efficace dans l'industrie alimentaire .
Comparaison Avec Des Composés Similaires
Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.
Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.
Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.
Uniqueness of Potassium Lactate: Potassium lactate is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .
Propriétés
Numéro CAS |
996-31-6 |
|---|---|
Formule moléculaire |
C3H6KO3 |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
potassium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clé InChI |
BYPIKLIXBPMDBY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.[K+] |
SMILES canonique |
CC(C(=O)O)O.[K] |
| 996-31-6 | |
Description physique |
Liquid |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.
A: Potassium lactate primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.
A: Yes, research shows that potassium lactate can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.
A: Potassium lactate is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].
A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing potassium lactate [].
A: The addition of potassium lactate has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% potassium lactate treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].
A: Potassium lactate can influence the color of meat products. In buffalo calf meat rolls, increasing levels of potassium lactate led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and potassium lactate increased redness (a) but decreased lightness (L) and yellowness (b*) [].
ANone: The molecular formula of potassium lactate is C3H5KO3 and its molecular weight is 128.17 g/mol.
A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of potassium lactate with the stratum corneum, particularly its effect on the OH group of serine residues [].
A: Potassium lactate acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].
A: Yes, potassium lactate has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


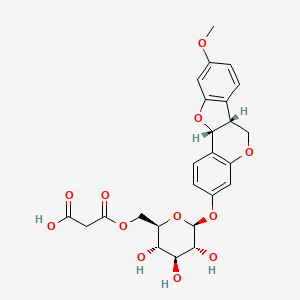






![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)
